

Crystal structure of niobium (III) fluoride

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Compound of Interest

Compound Name: *Niobium trifluoride*

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An In-depth Technical Guide on the Crystal Structure of Niobium (III) Fluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the crystal structure of niobium (III) fluoride (NbF_3). The information presented herein is compiled from crystallographic databases and peer-reviewed scientific literature.

Introduction

Niobium (III) fluoride (NbF_3) is an inorganic compound that has garnered interest for its potential applications in various fields. Understanding its crystal structure is fundamental to elucidating its physicochemical properties and exploring its utility. This guide summarizes the available crystallographic data, outlines potential synthetic methodologies, and provides a general description of the experimental techniques used for crystal structure determination.

Crystal Structure Data

The crystal structure of niobium (III) fluoride has been predicted to be isostructural with rhenium trioxide (ReO_3).^[1] This structure is characterized by a cubic unit cell with the niobium atoms at the corners and the fluorine atoms at the center of each edge. The key crystallographic data, based on information from the Materials Project database, are summarized in Table 1.^[1] It is important to note that this information is derived from computational methods and, to date, a detailed experimental single-crystal X-ray diffraction study for NbF_3 is not readily available in the published literature.

Table 1: Crystallographic Data for Niobium (III) Fluoride (NbF₃)

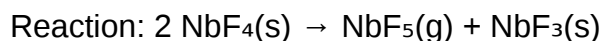
Parameter	Value
Crystal System	Cubic
Space Group	Pm-3m
Space Group Number	221
Lattice Parameter (a)	4.20 Å
Formula Units per Unit Cell (Z)	1
Calculated Density	4.20 g/cm ³
Coordination Number (Nb)	6
Coordination Number (F)	2
Nb-F Bond Length	2.10 Å

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis and single-crystal structure determination of niobium (III) fluoride is not well-documented in the literature, this section outlines a plausible synthetic route and the general methodology for crystallographic analysis.

Synthesis of Niobium (III) Fluoride

A potential route for the synthesis of NbF₃ is through the thermal disproportionation of niobium (IV) fluoride (NbF₄). This reaction has been reported in the literature, where heating NbF₄ under vacuum at temperatures above 350 °C yields niobium (V) fluoride (NbF₅) and niobium (III) fluoride.^{[1][2]}



General Procedure (based on literature reports):

- Niobium (IV) fluoride is placed in a sealed, evacuated reaction vessel, often a niobium or platinum ampoule to prevent reaction with the container.

- The vessel is heated to a temperature above 350 °C. The volatile NbF₅ can be removed by sublimation, leaving behind the solid NbF₃.
- Purification of the resulting NbF₃ would be critical, as incomplete reaction or side reactions could lead to impurities.

It is noted that early studies on this reaction reported some ambiguity in the exact stoichiometry of the niobium subfluoride product.^[1]

Crystal Structure Determination

The determination of the crystal structure of a compound like NbF₃ would typically be carried out using single-crystal X-ray diffraction (SC-XRD) or powder X-ray diffraction (PXRD).

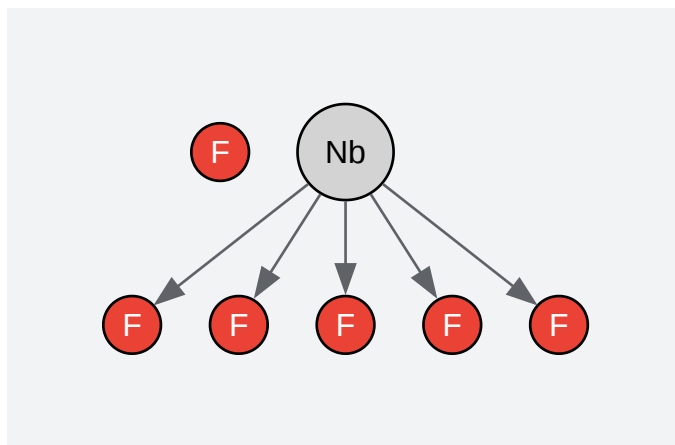
Single-Crystal X-ray Diffraction (SC-XRD) Workflow:

- **Crystal Growth:** The first and often most challenging step is the growth of high-quality single crystals of NbF₃, suitable for diffraction. This could potentially be achieved through chemical vapor transport or slow cooling from a melt or solution.
- **Data Collection:** A suitable single crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.
- **Structure Solution and Refinement:** The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms within the unit cell are then determined (structure solution) and their coordinates and displacement parameters are refined to achieve the best possible fit between the calculated and observed diffraction patterns.

Visualizations

Crystal Structure of Niobium (III) Fluoride

The following diagram illustrates the predicted crystal structure of niobium (III) fluoride, which adopts the α-rhenium trioxide structure type.

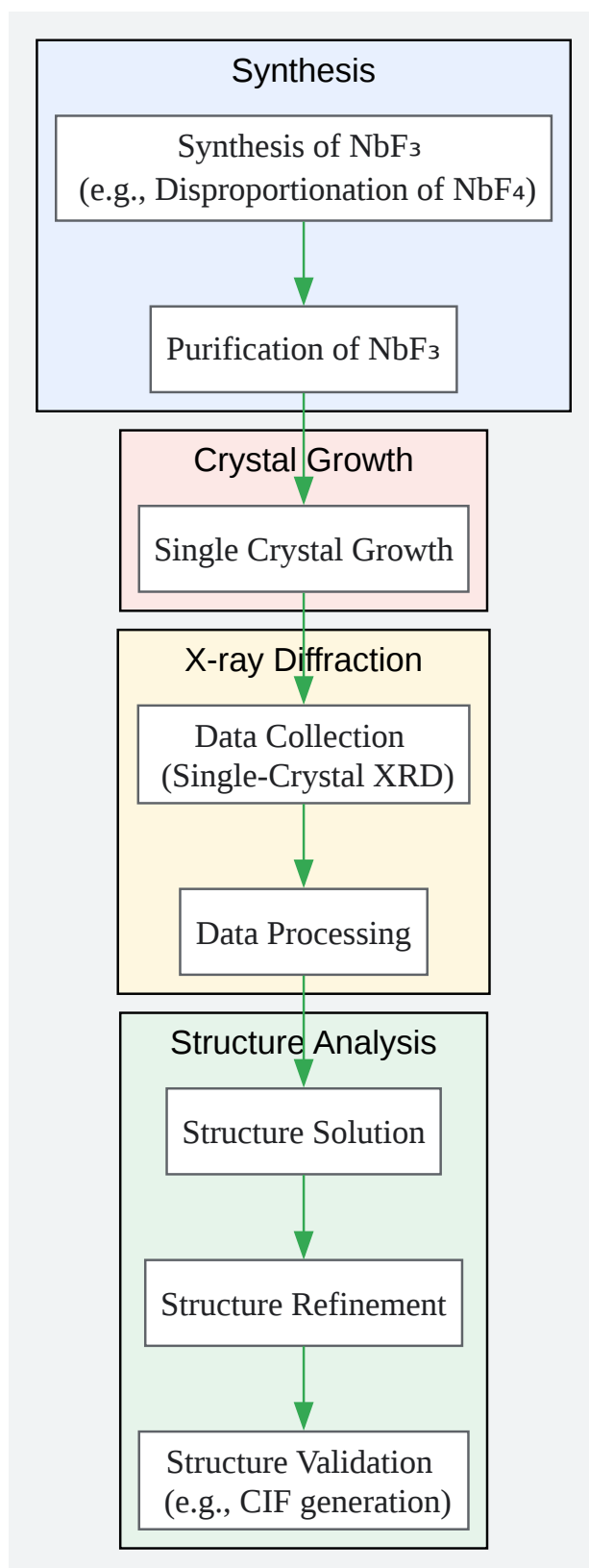


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Caption: A 2D representation of the coordination environment in the cubic NbF₃ crystal structure.

Logical Workflow for Crystal Structure Determination

The following diagram outlines the logical workflow from synthesis to final crystal structure determination.



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Caption: A logical workflow for the experimental determination of a crystal structure.

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References

- 1. Redetermination of the crystal structure of NbF₄ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Niobium(IV) fluoride - Wikipedia [en.wikipedia.org]
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